molecular formula C12H7NO3 B145712 N-Hydroxynaphthalimide CAS No. 7797-81-1

N-Hydroxynaphthalimide

Cat. No.: B145712
CAS No.: 7797-81-1
M. Wt: 213.19 g/mol
InChI Key: KTWCUGUUDHJVIH-UHFFFAOYSA-N
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Description

N-Hydroxynaphthalimide is an organic compound with the molecular formula C12H7NO3. It is a derivative of naphthalene and contains a hydroxyl group bonded to nitrogen within an intramolecular conjugated structure. This compound is known for its role as a catalyst in various organic reactions, particularly in oxidation processes.

Scientific Research Applications

N-Hydroxynaphthalimide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-Hydroxynaphthalimide (NHPI) primarily targets the hydrogen atoms in organic compounds . The radical derived by removal of a hydrogen atom from NHPI is called N-phthalimido-N-oxyl (PINO), which is a powerful H-atom abstracting agent .

Mode of Action

NHPI interacts with its targets through a process known as hydrogen atom transfer (HAT). In this process, the PINO radical abstracts a hydrogen atom from the target molecule, leading to the formation of a substrate radical . This substrate radical is then capable of engaging in diverse transformations .

Biochemical Pathways

The biochemical pathways affected by NHPI are largely dependent on the nature of the substrate radical formed during the HAT process. These substrate radicals can participate in various radical reactions, leading to the formation of new organic compounds . The exact pathways and their downstream effects can vary widely depending on the specific reaction conditions and substrates involved.

Pharmacokinetics

It’s known that nhpi is soluble in water and organic solvents such as acetic acid, ethyl acetate, and acetonitrile , which could influence its bioavailability.

Result of Action

The primary result of NHPI’s action is the generation of substrate radicals, which can undergo various transformations to form new organic compounds . This makes NHPI a valuable tool in organic synthesis .

Action Environment

The action, efficacy, and stability of NHPI can be influenced by various environmental factors. For instance, the nature of the electron donor, the use of Brønsted and Lewis acids, and the possibility of forming charge-transfer complexes can all affect the reductive decarboxylative fragmentation of NHPI esters . Additionally, the solvent used can influence the color of synthesized NHPI, with an irreversible color transition from white to yellow .

Safety and Hazards

N-Hydroxynaphthalimide causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

N-Hydroxynaphthalimide has been used as a catalyst for oxygen oxidation reactions in homogeneous systems using cobalt and manganese compounds as cocatalysts and has been commercialized in some cases . It is also being considered for applications other than the organic chemical industry, such as the oxidative decomposition of lignin, which is an important technology for the effective utilization of wood resources .

Biochemical Analysis

Biochemical Properties

N-Hydroxynaphthalimide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds . The exact biomolecules that this compound interacts with can vary depending on the specific biochemical context .

Cellular Effects

This compound can have diverse effects on cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The specific dosage effects can vary depending on the animal model and the experimental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in can vary depending on the biochemical context .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, and can have effects on its localization or accumulation . The specific transport and distribution mechanisms can vary depending on the cellular context .

Subcellular Localization

The subcellular localization of this compound can have effects on its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization can vary depending on the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxynaphthalimide can be synthesized through several methods. One common approach involves the reaction of naphthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions in a solvent like water. After the reaction, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxynaphthalimide undergoes various chemical reactions, including:

    Oxidation: It acts as a redox mediator in the oxidation of aromatic alcohols to aldehydes.

    Reduction: The compound can be reduced to its corresponding amine under specific conditions.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include bases like lutidine and oxidizing agents such as molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products:

    Oxidation: The major products include aldehydes and ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: The products vary based on the nucleophile used in the reaction.

Comparison with Similar Compounds

Uniqueness: N-Hydroxynaphthalimide’s unique structure, with a naphthalene backbone and a hydroxyl group bonded to nitrogen, provides distinct reactivity patterns compared to other N-hydroxyimide analogs. Its ability to generate N-oxyl radicals efficiently makes it a valuable catalyst in various oxidation processes, setting it apart from similar compounds.

Properties

IUPAC Name

2-hydroxybenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWCUGUUDHJVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064884
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy-
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7797-81-1
Record name N-Hydroxynaphthalimide
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Record name Naphthalhydroxamic acid
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Record name N-Hydroxynaphthalimide
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Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy-
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Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy-
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Record name 2-hydroxy-1H-benz[de]isoquinoline-1,3(2H)-dione
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Record name NAPHTHALHYDROXAMIC ACID
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Synthesis routes and methods I

Procedure details

A 3-L flask equipped with a stirrer, cooling tube and thermometer was purged by nitrogen gas. 55.2 g (770 mmol) of hydroxylamine-hydrochloride (purity of 97%) and 1.2 L of pyridine were added to the flask and were stirred to dissolve at room temperature under nitrogen atmosphere. To the stirred mixture, 138.7 g (700 mmol) of 1,8-naphthalenedicarboxylic anhydride was added. The stirred mixture was heated at 40° C. for 1 hour and subsequently was heated at 70° C. for 1 hour. After stirring at 90° C. for 1 hour, the reaction mixture was cooled to room temperature with stirring. The resulting crystalline solid was filtered off and washed with 5% by weight of acetic acid aqueous solution and dried at 80° C. for 20 hours under a reduced pressure to yield 120.7 g (81%) of N-hydroxynaphthalimide with yellow color.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
138.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 400 g of an aqueous solution of 3% by weight sodium carbonate were added 24.0 g of 1,8-naphthalic acid anhydride and 10.0 g of hydroxylamine hydrochloride and they were reacted for 2 hours at 90° C. Then, 200 g of an aqueous solution of 10% by weight sodium carbonate was added to the mixture, after filtering away insoluble materials, 100 ml of concentrated hydrochloric acid was added to the mixture, and precipitates formed were collected and recrystallized from ethanol to provide N-hydroxy-1,8-naphthalimide.
[Compound]
Name
aqueous solution
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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